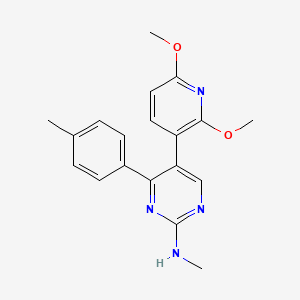
3,3-dichloro-6-nitro-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
3,3-Dichloro-6-nitro-1,3-dihydro-2H-indol-2-one is a chemical compound with the molecular formula C8H4Cl2N2O3 and a molecular weight of 247.039 g/mol . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dichloro-6-nitro-1,3-dihydro-2H-indol-2-one typically involves the nitration of 3,3-dichloro-1,3-dihydro-2H-indol-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dichloro-6-nitro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Reduction: 3,3-Dichloro-6-amino-1,3-dihydro-2H-indol-2-one.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Dichloro-6-nitro-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,3-dichloro-6-nitro-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dichloro-1,3-dihydro-2H-indol-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitroindole: Contains a nitro group but lacks the dichloro substitution, leading to different electronic properties and reactivity.
2,6-Dichloro-3-nitropyridine: Similar in having both nitro and chloro groups but differs in the core structure, leading to distinct chemical and biological properties.
Uniqueness
3,3-Dichloro-6-nitro-1,3-dihydro-2H-indol-2-one is unique due to the combination of its dichloro and nitro substituents on the indole core. This combination imparts specific electronic and steric properties that influence its reactivity and biological activity .
Propiedades
IUPAC Name |
3,3-dichloro-6-nitro-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O3/c9-8(10)5-2-1-4(12(14)15)3-6(5)11-7(8)13/h1-3H,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOMCHWTPJHUHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C2(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-nitrobenzyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B3821651.png)

![2-amino-8H-indeno[1,2-d][1,3]thiazol-8-one](/img/structure/B3821655.png)
![(8R*,9aS*)-2-[(5-tert-butyl-1,3-benzoxazol-2-yl)methyl]-8-hydroxytetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3821667.png)


![3-(2-methylphenyl)-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)pyrrolidin-3-ol](/img/structure/B3821690.png)
![N,N'-[methylenebis(oxy)]bis(N-acetylacetamide)](/img/structure/B3821693.png)

![3-(4-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]acrylamide](/img/structure/B3821701.png)
![[5-(anilinomethylene)-4-oxo-2-thioxotetrahydro-3-thienyl]acetic acid](/img/structure/B3821708.png)
![benzyl (4-oxo-4-[4-(2-quinolinyl)-1-piperazinyl]-1-{[4-(2-quinolinyl)-1-piperazinyl]carbonyl}butyl)carbamate](/img/structure/B3821714.png)


